1-(4-Fluorophenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine
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Overview
Description
1-(4-Fluorophenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine typically involves multi-step organic reactions. One common approach is:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone or α,β-unsaturated carbonyl compound.
Attachment of the piperazine ring: The pyrazole intermediate is then reacted with a piperazine derivative under suitable conditions, often involving a coupling reagent.
Introduction of the fluorophenyl and methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions or via palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for conditions such as inflammation, cancer, or neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
Ion Channels: Altering the function of ion channels, affecting cellular excitability.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperazine
- 1-(4-Fluorophenyl)-4-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]piperazine
- 1-(4-Fluorophenyl)-4-[3-(4-nitrophenyl)-1H-pyrazole-5-carbonyl]piperazine
Uniqueness
1-(4-Fluorophenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which may confer distinct pharmacological properties compared to its analogs. These structural differences can influence the compound’s binding affinity, selectivity, and overall biological activity.
Properties
Molecular Formula |
C21H21FN4O2 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]methanone |
InChI |
InChI=1S/C21H21FN4O2/c1-28-18-8-2-15(3-9-18)19-14-20(24-23-19)21(27)26-12-10-25(11-13-26)17-6-4-16(22)5-7-17/h2-9,14H,10-13H2,1H3,(H,23,24) |
InChI Key |
MTRNEJRIXJOKPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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